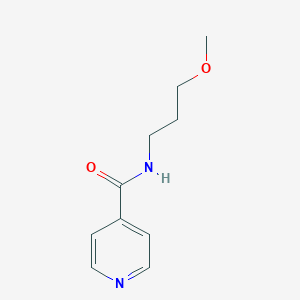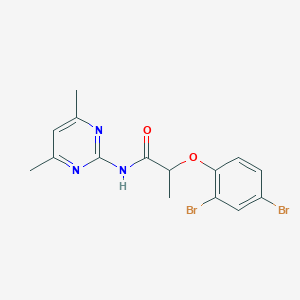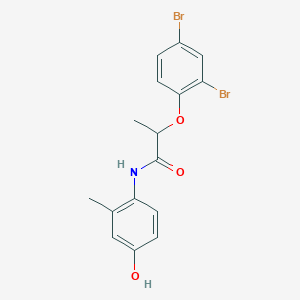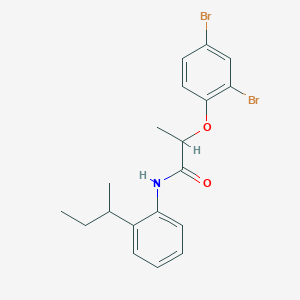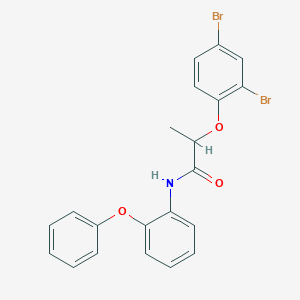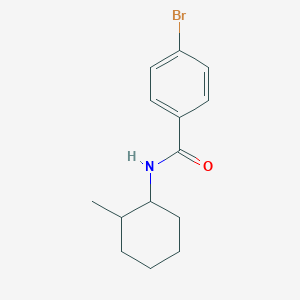
4-bromo-N-(2-methylcyclohexyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2-methylcyclohexyl)benzamide, also known as BAMC, is a synthetic compound that belongs to the family of amides. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. BAMC is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 4-bromo-N-(2-methylcyclohexyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to modulate the activity of voltage-gated ion channels and to interact with the GABAergic system, which plays a key role in the regulation of neuronal activity.
Biochemical and Physiological Effects:
4-bromo-N-(2-methylcyclohexyl)benzamide has been shown to have a range of biochemical and physiological effects in the body. It has been found to reduce the levels of certain inflammatory markers, such as prostaglandins and cytokines, and to increase the levels of endogenous opioids, which are natural pain-relieving compounds. 4-bromo-N-(2-methylcyclohexyl)benzamide has also been shown to modulate the activity of certain neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-N-(2-methylcyclohexyl)benzamide has several advantages as a research tool, including its potent analgesic and anti-inflammatory properties, its ability to modulate the activity of ion channels and neurotransmitters, and its potential use in the treatment of neurological disorders. However, there are also some limitations to its use in lab experiments, including its low solubility in water, its complex synthesis process, and the need for specialized equipment and skilled personnel.
Direcciones Futuras
There are several areas of future research that could benefit from the use of 4-bromo-N-(2-methylcyclohexyl)benzamide. One potential direction is the development of new pain-relieving drugs based on the chemical structure of 4-bromo-N-(2-methylcyclohexyl)benzamide. Another potential area of research is the investigation of 4-bromo-N-(2-methylcyclohexyl)benzamide's potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Further studies are also needed to fully understand the mechanism of action of 4-bromo-N-(2-methylcyclohexyl)benzamide and its effects on various biochemical and physiological processes in the body.
Métodos De Síntesis
4-bromo-N-(2-methylcyclohexyl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-bromoaniline with 2-methylcyclohexanone in the presence of a catalyst. The resulting intermediate is then reacted with benzoyl chloride to yield the final product. The synthesis of 4-bromo-N-(2-methylcyclohexyl)benzamide is a complex process that requires skilled personnel and specialized equipment.
Aplicaciones Científicas De Investigación
4-bromo-N-(2-methylcyclohexyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain-relieving drugs. 4-bromo-N-(2-methylcyclohexyl)benzamide has also been investigated for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Propiedades
Fórmula molecular |
C14H18BrNO |
|---|---|
Peso molecular |
296.2 g/mol |
Nombre IUPAC |
4-bromo-N-(2-methylcyclohexyl)benzamide |
InChI |
InChI=1S/C14H18BrNO/c1-10-4-2-3-5-13(10)16-14(17)11-6-8-12(15)9-7-11/h6-10,13H,2-5H2,1H3,(H,16,17) |
Clave InChI |
WTGMYDSRFATLGF-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC(=O)C2=CC=C(C=C2)Br |
SMILES canónico |
CC1CCCCC1NC(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate](/img/structure/B290756.png)

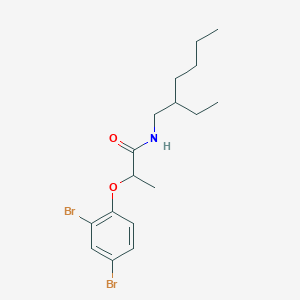

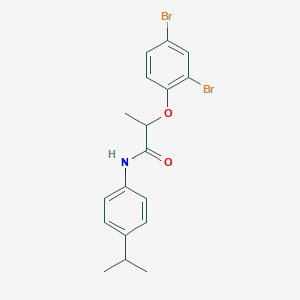

![4-[(2-Fluorobenzoyl)amino]-3-methylphenyl 2-fluorobenzoate](/img/structure/B290764.png)
